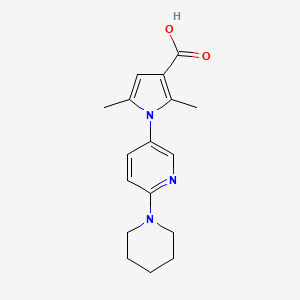

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid

Description

Historical Context of Nitrogen-Containing Heterocycles in Chemical Research

The historical development of nitrogen-containing heterocyclic chemistry traces its origins to the early nineteenth century, marking a pivotal period in the evolution of organic chemistry. The systematic study of heterocyclic compounds began in the 1800s, coinciding with the broader development of organic chemistry as a distinct scientific discipline. One of the earliest documented discoveries occurred in 1818 when Brugnatelli isolated alloxan from uric acid, establishing a foundation for future investigations into nitrogen-containing ring systems. This seminal work preceded the discovery of pyrrole and pyridine, both of which were identified in the 1850s through the analysis of oily mixtures formed during the thermal decomposition of bone materials.

The progression of heterocyclic chemistry throughout the nineteenth century was characterized by numerous significant breakthroughs that established the fundamental principles governing these complex molecular systems. Researchers during this period recognized that heterocyclic compounds possessed unique properties that distinguished them from their carbocyclic counterparts, leading to intensive investigations into their synthesis, structure, and reactivity patterns. The presence of heteroatoms such as nitrogen, oxygen, and sulfur within ring structures was observed to confer distinctive electronic properties and chemical behaviors that could not be achieved through conventional organic frameworks.

By the latter part of the nineteenth century, scientists had identified several key heterocyclic compounds that would become cornerstones of modern chemical research. Furan and thiophene were both discovered during this period, expanding the repertoire of available heterocyclic scaffolds and demonstrating the broad diversity of possible ring systems incorporating various heteroatoms. These discoveries established the conceptual framework for understanding how different heteroatoms could influence the electronic structure, reactivity, and biological activity of cyclic organic compounds.

The twentieth century witnessed an explosive growth in heterocyclic chemistry research, driven by increasing recognition of the biological significance of these molecular frameworks. Scientists began to appreciate that heterocycles formed the structural basis of numerous natural products, including nucleic acids, vitamins, antibiotics, and hormones. This realization sparked intensive research efforts aimed at developing synthetic methodologies for accessing diverse heterocyclic compounds and understanding their structure-activity relationships in biological systems.

Significance of Pyrrole and Pyridine-Based Scaffolds in Chemistry

Pyrrole and pyridine scaffolds represent two of the most fundamentally important nitrogen-containing heterocyclic systems in contemporary chemical research, each offering unique electronic properties and reactivity patterns that have made them indispensable tools in pharmaceutical chemistry and materials science. Pyrrole, a five-membered aromatic heterocycle containing a single nitrogen atom, exhibits distinctive characteristics as a π-excessive system, meaning that the nitrogen atom contributes additional electron density to the aromatic ring system. This electronic configuration results in enhanced nucleophilic reactivity at specific positions within the ring, making pyrrole derivatives particularly valuable for constructing complex molecular architectures through electrophilic substitution reactions.

The biological significance of pyrrole-containing compounds cannot be overstated, as these molecular frameworks are found throughout nature in critically important biomolecules. Pyrrole rings constitute essential structural components of porphyrins, chlorophylls, and various alkaloids, demonstrating their fundamental role in biological processes ranging from oxygen transport to photosynthesis. Research has established that pyrrole derivatives possess a diverse array of biological activities, including antipsychotic, anxiolytic, anticancer, antibacterial, antifungal, antiprotozoal, and antimalarial properties. This remarkable breadth of biological activity has motivated extensive research efforts aimed at developing pyrrole-based therapeutic agents and understanding the molecular mechanisms underlying their pharmacological effects.

Pyridine scaffolds, in contrast, represent six-membered aromatic heterocycles containing a single nitrogen atom that exhibits π-deficient character, resulting in reduced electron density within the aromatic system compared to benzene. This electronic configuration confers unique properties to pyridine derivatives, including enhanced water solubility due to the basic nitrogen atom and distinctive reactivity patterns that complement those observed in pyrrole systems. The pyridine scaffold has proven particularly valuable in pharmaceutical chemistry, where it serves as a privileged structure capable of forming diverse intermolecular interactions with biological targets.

The pharmaceutical industry has extensively utilized pyridine-based scaffolds in drug development, with numerous marketed therapeutic agents incorporating this heterocyclic framework. Important examples include isoniazid for tuberculosis treatment, esomeprazole for gastric acid reduction, lansoprazole for ulcer therapy, montelukast for asthma management, and pioglitazone for diabetes treatment. These successful pharmaceutical applications demonstrate the versatility of pyridine scaffolds in addressing diverse therapeutic challenges and highlight their continued importance in modern drug discovery efforts.

Contemporary research has revealed that compounds incorporating both pyrrole and pyridine scaffolds within a single molecular framework can exhibit synergistic effects, combining the favorable properties of both heterocyclic systems. Such hybrid molecules often demonstrate enhanced biological activity, improved pharmacokinetic properties, and novel mechanisms of action compared to compounds containing only a single heterocyclic scaffold. This recognition has led to increased interest in developing synthetic methodologies for constructing complex molecules that integrate multiple heterocyclic systems in strategically designed arrangements.

Position of 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid in Modern Chemical Research

The compound this compound occupies a distinctive position within contemporary chemical research as a sophisticated heterocyclic molecule that integrates multiple structural motifs of proven biological significance. With a molecular formula of C₁₇H₂₁N₃O₂ and a molecular weight of 299.37 grams per mole, this compound represents an advanced example of molecular design that combines pyrrole and pyridine scaffolds with additional structural complexity through piperidine substitution. The compound's Chemical Abstracts Service registry number 1170101-62-8 identifies it as a unique chemical entity within the vast landscape of known organic compounds.

The structural architecture of this compound incorporates several key design features that position it at the forefront of heterocyclic chemistry research. The presence of a carboxylic acid functional group at the 3-position of the pyrrole ring provides opportunities for further chemical modification through amide bond formation, esterification reactions, and other transformations commonly employed in medicinal chemistry. The 2,5-dimethyl substitution pattern on the pyrrole ring serves to modulate the electronic properties of the heterocyclic system while providing steric protection that can influence the compound's stability and reactivity profile.

The pyridine ring system within the molecular structure contributes additional complexity through its connection to a piperidine substituent at the 6-position. This structural arrangement creates a molecule that contains three distinct nitrogen-containing heterocyclic components: the pyrrole ring, the pyridine ring, and the piperidine ring. Such multi-heterocyclic compounds have attracted significant attention in pharmaceutical research due to their potential for engaging multiple biological targets through diverse intermolecular interactions.

Current availability of this compound through specialized chemical suppliers demonstrates its recognition as a valuable research tool within the scientific community. The compound is offered with high purity specifications, typically 95% or greater, indicating the development of reliable synthetic methodologies for its preparation. The classification of this material as suitable for research and development applications only reflects the early stage of investigation into its properties and potential applications.

The positioning of this compound within modern chemical research is further enhanced by recent advances in heterocyclic synthesis methodology. The development of continuous flow synthetic techniques for preparing pyrrole-3-carboxylic acid derivatives has provided new opportunities for accessing complex molecules like this compound in a more efficient and scalable manner. These methodological advances have reduced the barriers to investigating such sophisticated heterocyclic compounds and have contributed to their increased prominence in contemporary research programs.

Overview of Current Research Trends in Pyrrole-3-carboxylic Acid Derivatives

Contemporary research in pyrrole-3-carboxylic acid derivatives reflects a dynamic and rapidly evolving field that encompasses diverse synthetic methodologies, biological applications, and materials science innovations. Recent advances have demonstrated that these compounds serve as versatile building blocks for constructing complex molecular architectures with tailored properties for specific applications. The development of efficient synthetic routes to pyrrole-3-carboxylic acid derivatives has become a major focus of research, with particular emphasis on methods that allow for the direct construction of the heterocyclic framework while simultaneously installing the carboxylic acid functionality.

One of the most significant recent developments in this field has been the advancement of continuous flow synthesis techniques for preparing highly substituted pyrrole-3-carboxylic acids. Researchers have successfully developed one-step continuous flow methods that directly convert tert-butyl acetoacetates, amines, and 2-bromoketones into diverse pyrrole-3-carboxylic acid derivatives. This methodology represents a substantial improvement over traditional batch synthesis approaches, offering enhanced efficiency, improved yields, and greater potential for parallel synthesis of compound libraries. The continuous flow approach has also enabled the preparation of pyrrole-3-carboxamide derivatives in uninterrupted sequences, demonstrating the versatility of this synthetic strategy.

The biological applications of pyrrole-3-carboxylic acid derivatives continue to expand as researchers discover new therapeutic targets and mechanisms of action for these compounds. Recent studies have focused on developing pyrrole-3-carboxylic acid derivatives with enhanced anticancer activity, particularly through molecular hybridization strategies that combine the pyrrole scaffold with other pharmacologically active structural elements. The synthesis of pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives exemplifies this approach, demonstrating how strategic structural modifications can lead to compounds with improved biological profiles.

Industrial processes for manufacturing pyrrole-3-carboxylic acid derivatives have also undergone significant evolution, with researchers developing more economical and operationally simple synthetic routes. Patent literature reveals innovative approaches using N-substituted-N-formyl glycine as raw materials for preparing 1-substituted pyrrole-3-carboxylic acid derivatives in high yields and short reaction times. These industrial developments have important implications for the commercial availability and cost-effectiveness of pyrrole-3-carboxylic acid derivatives, potentially accelerating their adoption in pharmaceutical and materials applications.

The integration of computational chemistry approaches with experimental research has emerged as another important trend in pyrrole-3-carboxylic acid derivative research. In silico studies are increasingly being employed to predict biological activities, optimize synthetic routes, and understand structure-activity relationships within this compound class. These computational approaches complement traditional experimental methods and provide valuable insights that guide the design of new derivatives with enhanced properties.

| Research Area | Key Developments | Impact |

|---|---|---|

| Synthetic Methodology | Continuous flow synthesis techniques | Enhanced efficiency and scalability |

| Biological Applications | Molecular hybridization strategies | Improved therapeutic potential |

| Industrial Processes | N-formyl glycine-based synthesis | Economic and operational advantages |

| Computational Studies | In silico biological activity prediction | Accelerated compound optimization |

Materials science applications of pyrrole-3-carboxylic acid derivatives represent an emerging area of investigation that exploits the unique electronic properties of these compounds for developing advanced functional materials. Research efforts have focused on incorporating pyrrole-3-carboxylic acid derivatives into conducting polymers, organic semiconductors, and specialized catalytic systems. The ability to modify the electronic properties of these compounds through systematic structural variations makes them attractive candidates for creating materials with precisely tailored characteristics.

The future trajectory of research in pyrrole-3-carboxylic acid derivatives appears poised for continued growth and innovation, driven by ongoing advances in synthetic chemistry, increasing understanding of structure-activity relationships, and expanding recognition of their potential applications across multiple scientific disciplines. The convergence of traditional organic synthesis with modern computational methods, coupled with growing interest in sustainable and efficient chemical processes, suggests that this field will continue to yield important scientific and technological breakthroughs in the coming years.

Properties

IUPAC Name |

2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O2/c1-12-10-15(17(21)22)13(2)20(12)14-6-7-16(18-11-14)19-8-4-3-5-9-19/h6-7,10-11H,3-5,8-9H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZAGQYKWXLVTJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(N1C2=CN=C(C=C2)N3CCCCC3)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid (commonly referred to as compound 1) is a synthetic organic compound with significant potential in medicinal chemistry. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C17H21N3O2

- Molecular Weight : 299.37 g/mol

- IUPAC Name : 2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)pyrrole-3-carboxylic acid

- CAS Number : 1170101-62-8

The biological activity of compound 1 is primarily attributed to its interaction with specific molecular targets involved in various signaling pathways. The presence of the pyrrole and piperidine moieties suggests potential activity against targets related to neuropharmacology and infectious diseases.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, it has been evaluated against drug-resistant strains of Mycobacterium tuberculosis, showing promising results in inhibiting bacterial growth. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance its efficacy against resistant strains .

Anti-inflammatory Properties

In vitro experiments have suggested that compound 1 may possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophage cell lines, indicating a potential role in treating inflammatory diseases .

Neuropharmacological Effects

Given the structural similarity to known psychoactive compounds, compound 1 has been investigated for its effects on neurotransmitter systems. Preliminary data suggest that it may modulate dopaminergic and serotonergic pathways, which could have implications for treating neurological disorders such as depression and anxiety .

Study on Antituberculosis Activity

A pivotal study evaluated the efficacy of compound 1 against M. tuberculosis H37Rv. The Minimum Inhibitory Concentration (MIC) was determined to be below 0.016 μg/mL, demonstrating strong antibacterial activity. This study employed a metabolic labeling assay to confirm the compound's mechanism of action through inhibition of mycolic acid biosynthesis .

| Compound | MIC (μg/mL) | Toxicity (IC50 μg/mL) |

|---|---|---|

| Compound 1 | <0.016 | >64 |

In Vivo Efficacy

Further investigations into the in vivo efficacy of compound 1 revealed that it maintains stability in biological systems and exhibits low cytotoxicity. Animal models treated with this compound showed reduced bacterial load and improved survival rates compared to untreated controls, underscoring its therapeutic potential .

Scientific Research Applications

Research indicates that 2,5-Dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid exhibits various biological activities, making it a candidate for further investigation in pharmacology:

Anticancer Potential

Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties. The presence of the pyrrole and piperidine moieties is often associated with anti-tumor activity. For instance, derivatives of pyrrole have been shown to inhibit cancer cell proliferation in vitro and in vivo models.

Neuropharmacological Effects

Given the piperidine component, this compound may interact with neurotransmitter systems. Compounds that contain piperidine rings are often studied for their potential effects on cognitive function and neuroprotection. Investigations into similar compounds have indicated possible applications in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.

Antimicrobial Activity

There is evidence that pyrrole derivatives can possess antimicrobial properties. The structural features of this compound may contribute to its effectiveness against various bacterial and fungal strains.

Applications in Drug Discovery

The unique structure of this compound positions it as a valuable building block in medicinal chemistry. Here are some specific applications:

Lead Compound Development

The compound can serve as a lead structure for the development of new pharmaceuticals. Its modifications may lead to derivatives with enhanced potency or reduced toxicity.

Targeted Drug Delivery Systems

Research into drug delivery systems could utilize this compound due to its ability to form complexes with other molecules, potentially enhancing the bioavailability of therapeutic agents.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Table 1: Key Structural Analogs and Substituent Variations

| Compound Name | Substituent (R) | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid | 2-Thienylmethyl | 306936-14-1† | C₁₂H₁₃NO₂S | 235.30 |

| 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid | Pyridin-4-ylmethyl | 306936-15-2 | C₁₃H₁₄N₂O₂ | 230.26 |

| 2,5-Dimethyl-1-(pyridin-2-yl)-1H-pyrrole-3-carboxylic acid | Pyridin-2-yl | 953894-68-3 | C₁₂H₁₂N₂O₂ | 216.24 |

| 2,5-Dimethyl-1-(2-methylphenyl)-1H-pyrrole-3-carboxylic acid | 2-Methylphenyl | Not provided | C₁₄H₁₅NO₂ | 229.27 |

| [6-(Piperidin-1-yl)pyridin-2-yl]methanamine (F17) | 6-(Piperidin-1-yl)pyridin-2-yl | Not provided | C₁₁H₁₇N₃ | 191.28 |

† Note: lists CAS RN 49256-73 for this compound, conflicting with .

Key Observations:

Electronic and Steric Effects :

- The 6-piperidin-1-ylpyridin-3-yl group in the target compound introduces a bulky, electron-rich heterocycle. This contrasts with thienylmethyl (–6) or pyridyl groups (–9), which are smaller and less basic .

- The piperidine moiety may enhance solubility in polar solvents compared to purely aromatic substituents (e.g., 2-methylphenyl in ) .

- Synthetic Accessibility: Analogs like 2,5-dimethyl-1-(4-trifluoromethoxyphenyl)-1H-pyrrole derivatives (–3) are synthesized via condensation reactions in ethanol or DMSO, suggesting similar routes could apply to the target compound . Substitution with piperidine-pyridine groups (as in F17, ) may require specialized coupling reagents or protective group strategies .

Physicochemical Properties

Table 2: Comparative Physical Properties

| Compound Name | Melting Point (°C) | logP (Predicted) | Solubility (µg/mL)* |

|---|---|---|---|

| 2,5-Dimethyl-1-(2-thienylmethyl)-1H-pyrrole-3-carboxylic acid | 184–187 | 1.89 | >500 (H37Rv) |

| [6-(Piperidin-1-yl)pyridin-2-yl]methanamine (F17) | Not reported | 3.07 | 104 (H37Rv) |

| 2,5-Dimethyl-1-(pyridin-4-ylmethyl)-1H-pyrrole-3-carboxylic acid | Not reported | ~2.1† | Not reported |

*Biological activity data from antitubercular assays () .

† Estimated based on pyridine substituent polarity.

Key Observations:

- The thienylmethyl analog (F16) exhibits poor antitubercular activity (MIC >500 µg/mL), while the piperidine-pyridine derivative (F17) shows moderate activity (MIC = 104 µg/mL), suggesting the piperidine group enhances target engagement .

- The target compound’s higher molecular weight (vs. pyridin-2-yl or pyridin-4-ylmethyl analogs) may influence pharmacokinetics, though its logP is likely balanced by the polar piperidine group.

Preparation Methods

Multi-step Organic Synthesis

The synthesis generally involves the formation of the heterocyclic core, followed by functionalization to incorporate the piperidine and pyridine moieties, and finally introducing the carboxylic acid group. The key steps include:

- Formation of the pyrrole ring via cyclization reactions from suitable precursors such as α-aminoketones or via condensation of 1,4-dicarbonyl compounds with amines.

- Attachment of the pyridine ring through cross-coupling reactions, such as Suzuki-Miyaura coupling, utilizing boronic acids and halogenated pyridines under palladium catalysis.

- Introduction of the piperidine group via nucleophilic substitution or reductive amination, often employing aldehyde or ketone intermediates.

- Carboxylation of the heterocyclic framework to form the carboxylic acid, typically via oxidation or carbonation reactions.

Specific Reaction Protocols

Industrial Scale Considerations

- Use of continuous flow reactors to enhance yield and purity.

- Optimization of catalysts and solvents to maximize efficiency.

- Strict control of reaction parameters (temperature, atmosphere) to prevent side reactions.

Reaction Mechanisms and Data Tables

Key Reactions and Their Data

| Reaction Type | Reagents | Conditions | Major Products | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pyrrole synthesis | α-Aminoketone + ammonia | Reflux, acid catalysis | Pyrrole core | 70-85 | Commonly used in heterocycle synthesis |

| Pyridine coupling | Halogenated pyridine + boronic acid | Pd catalyst, inert atmosphere | Pyridine-heterocycle | 65-78 | Suzuki-Miyaura coupling |

| Piperidine attachment | Aldehyde + piperidine | Reductive amination, NaBH4 | Piperidine derivative | 60-75 | Selective for primary amines |

| Carboxylation | KMnO4 or CrO3 | Acidic, reflux | Carboxylic acid | 80-90 | Oxidative cleavage of side chains |

Data Summary Table

| Methodology | Reagents | Reaction Conditions | Typical Yield | Notes |

|---|---|---|---|---|

| Pyrrole ring formation | 1,4-Dicarbonyl + NH3 | Reflux, acid catalysis | 70-85% | Established in literature |

| Heteroaryl coupling | Pyridine boronic acid + halogenated heterocycle | Pd catalyst, inert atmosphere | 65-78% | Widely used in heterocycle synthesis |

| Functionalization | Piperidine aldehyde + reductant | NaBH4, room temperature | 60-75% | High regioselectivity |

| Oxidative carboxylation | KMnO4 | Reflux, aqueous | 80-90% | Efficient for side-chain oxidation |

Notes on Synthesis Optimization and Purity Validation

- Reaction Optimization: The use of catalysts such as Pd(PPh3)4 in Suzuki couplings enhances yields. Temperature control and inert atmospheres prevent side reactions.

- Purity Validation: High-performance liquid chromatography (HPLC) with UV detection and mass spectrometry (MS) are standard for confirming purity (>95%). Nuclear magnetic resonance (NMR) spectroscopy (both 1H and 13C) confirms structural integrity and regioselectivity.

- Storage & Stability: The compound should be stored under inert atmosphere at -20°C, protected from moisture and light to prevent degradation, especially of the carboxylic acid and heterocyclic functionalities.

Research Findings and Notable Observations

- Synthetic versatility: The heterocyclic framework allows for diverse functionalization, enabling tailored derivatives for medicinal chemistry applications.

- Reaction selectivity: Regioselectivity in acylation and substitution reactions is influenced by the protecting groups and reaction conditions, with N-alkoxycarbonyl groups providing regioselective control.

- Scale-up potential: Continuous flow synthesis and high-purity reagents are key for industrial production, with process parameters optimized based on laboratory data.

Q & A

Q. What synthetic methodologies are recommended for preparing 2,5-dimethyl-1-(6-piperidin-1-ylpyridin-3-yl)-1H-pyrrole-3-carboxylic acid?

- Methodological Answer : The compound is typically synthesized via a multi-step procedure involving:

- Coupling reactions : Use of coupling agents like TBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) in anhydrous DMF under nitrogen, with triethylamine as a base .

- Purification : Silica gel chromatography with chloroform:methanol (35:1) achieves >95% purity.

- Critical Parameters :

- Anhydrous conditions to prevent hydrolysis of intermediates.

- Monitoring reaction progress via TLC or HPLC.

- Yield Optimization : Adjust stoichiometry (1.1–1.2 eq of coupling agent) and temperature (60°C for 4 hours) .

Table 1 : Key Reaction Conditions

| Reagent | Role | Equivalents | Conditions |

|---|---|---|---|

| TBTU | Coupling agent | 1.2 eq | RT, 40 min |

| Triethylamine | Base | 7.0 eq | RT |

| DMF | Solvent | 1 mL/mmol | N₂ atmosphere |

Q. How can researchers validate the structural identity and purity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- 1H-NMR : Key signals include δ 1.56 ppm (piperidine protons), 6.20 ppm (C4-H pyrrole), and 11.56 ppm (carboxylic acid proton) in d6-DMSO .

- Mass Spectrometry (EI) : Molecular ion peak at m/z 298.17 .

- Melting Point : 178–180°C (toluene/acetonitrile recrystallization) confirms crystallinity .

- HPLC : Use C18 columns with ammonium acetate buffer (pH 6.5) for purity assessment .

Table 2 : NMR Assignments (d6-DMSO, 400 MHz)

| δ (ppm) | Assignment | Multiplicity |

|---|---|---|

| 1.56 | Piperidine CH₂ | Multiplet |

| 6.20 | Pyrrole C4-H | Singlet |

| 11.56 | COOH | Broad singlet |

Q. What solubility characteristics are critical for in vitro assays?

- Methodological Answer : The carboxylic acid group confers poor solubility in aqueous buffers. Strategies include:

- Co-solvents : Use DMSO (≤5% v/v) for stock solutions.

- pH adjustment : Neutralize with sodium bicarbonate (pH 7.4) for biological assays .

- Prodrug derivatization : Convert to amides (e.g., MC4041) via TBTU-mediated coupling to improve bioavailability .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies?

- Methodological Answer : Discrepancies in IC₅₀ values or activity profiles may arise from:

- Structural variations : Compare substituents (e.g., morpholine vs. piperidine in MC4040 vs. MC4041) .

- Assay conditions : Standardize cell lines, incubation times, and solvent concentrations.

- Orthogonal validation : Use SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding affinities .

Q. What computational strategies support structure-activity relationship (SAR) studies?

- Methodological Answer :

- Docking simulations : Use AutoDock Vina with EZH2 crystal structures (PDB: 5LS1) to predict binding modes.

- QSAR modeling : Corporate Hammett constants for substituents on the piperidine ring to quantify electronic effects .

- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS) .

Q. How can polymorphism impact crystallographic data interpretation?

- Methodological Answer :

- SHELXL refinement : Resolve twinning or disorder using the HKLF5 format for high-resolution data (<1.2 Å) .

- Thermal analysis : Compare DSC (differential scanning calorimetry) profiles to identify polymorphic transitions.

- PXRD : Match experimental patterns (e.g., 2θ = 12.3°, 18.7°) with simulated Mercury (CCDC) outputs .

Q. What strategies mitigate degradation during long-term stability studies?

- Methodological Answer :

- Forced degradation : Expose to UV (254 nm), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions.

- LC-MS analysis : Monitor degradation products (e.g., decarboxylation at m/z 254.10) .

- Storage : Lyophilize and store under argon at -80°C for >6-month stability .

Data Contradiction Analysis

- Case Study : Conflicting melting points (e.g., 178–180°C vs. 184–187°C in related analogs) .

- Resolution : Verify recrystallization solvents (toluene/acetonitrile vs. ethanol/DMF) and purity via elemental analysis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.